1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose typically involves the acetonation or protection of the hydroxyl groups of D-galactopyranose to alter its reactivity and solubility. For instance, the kinetic acetonation of D-galactose with alkyl isopropenyl ethers under conditions of kinetic control has been explored to yield various protected forms of D-galactopyranose (Gelas & Horton, 1979). Similarly, efficient synthesis routes starting from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose have been developed to produce different galactose derivatives (Ohlsson & Magnusson, 2000).
Molecular Structure Analysis
The molecular structure of derivatives like 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose is characterized by the presence of protective groups that shield the hydroxyl functionalities. Crystal structure analysis of related compounds, such as penta-O-acetyl-beta-D-galactopyranose, reveals the typical 4C1 chair conformation of the galactopyranose ring, with specific orientations for the acetyl substituents that can be indicative of the spatial arrangement in similar derivatives (Thibodeaux et al., 2002).
Chemical Reactions and Properties
The reactivity of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose derivatives is significantly influenced by the protecting groups. These groups can be selectively removed or modified to introduce new functionalities, enabling the compound to undergo various chemical reactions. For example, the synthesis of furanoid and pyranoid derivatives from protected D-galactose precursors demonstrates the versatility of these molecules in chemical transformations (Cicero et al., 1990).
properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-IRWSCCLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461124 |
Source
|
Record name | 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |
CAS RN |
108342-85-4 |
Source
|
Record name | 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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